
3-Benzyl-3-ethylazetidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-3-ethylazetidine hydrochloride is a chemical compound with the CAS Number: 91562-29-7 . It has a molecular weight of 211.73 . The compound is a powder and has a melting point of 120-124 degrees .
Molecular Structure Analysis
The InChI code for 3-Benzyl-3-ethylazetidine hydrochloride is1S/C12H17N.ClH/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
3-Benzyl-3-ethylazetidine hydrochloride is a powder with a melting point of 120-124 degrees . It has a molecular weight of 211.73 . More specific physical and chemical properties may be available in specialized chemical databases .科学的研究の応用
Synthesis and Functionalization
Azetidine derivatives, including those related to 3-Benzyl-3-ethylazetidine hydrochloride, have been utilized extensively in the synthesis of functionalized azetidines and as precursors for novel compounds. Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines for the straightforward preparation of a variety of functionalized 3-ethylazetidines. This work underscores the role of azetidine derivatives as versatile building blocks in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications (Stankovic, D’hooghe, Vanderhaegen, Tehrani, & Kimpe, 2013).
Antimicrobial and Antibacterial Activity
Several studies have explored the antimicrobial and antibacterial potential of azetidine derivatives. Beyzaei et al. (2020) proposed an eco-friendly synthesis of 3,5-disubstituted 1,2,4-triazoles from benzamidine hydrochloride and various aryl hydrazides, showcasing good to high yields and significant antimicrobial activities (Beyzaei, Malekraisi, Aryan, & Ghasemi, 2020). This highlights the potential of azetidine derivatives in developing new antimicrobial agents.
Pharmacological Applications
The pharmacological potential of azetidine derivatives extends to various therapeutic areas. For instance, SKF83959, a compound structurally related to azetidine, has been identified as a potent allosteric modulator of the Sigma-1 receptor. This finding suggests that azetidine derivatives could play a significant role in neurological and psychiatric disorders, further emphasizing their importance in drug development (Guo, Zhao, Jin, Zhao, Wang, Zhang, & Zhen, 2013).
作用機序
Safety and Hazards
The safety information for 3-Benzyl-3-ethylazetidine hydrochloride indicates that it has the following hazard statements: H315, H319, H335 . These codes represent specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes represent recommended measures to minimize or prevent adverse effects resulting from exposure to the compound .
将来の方向性
The future directions for research or applications of 3-Benzyl-3-ethylazetidine hydrochloride are not specified in the search results. Future directions would typically depend on the current applications and research findings related to the compound .
Relevant Papers The search results did not provide specific papers related to 3-Benzyl-3-ethylazetidine hydrochloride. For a more comprehensive literature review, specialized databases such as PubMed or Web of Science may be useful .
特性
IUPAC Name |
3-benzyl-3-ethylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWIJBMFZHBUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)CC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

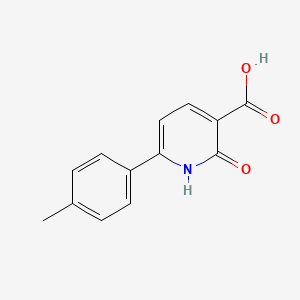
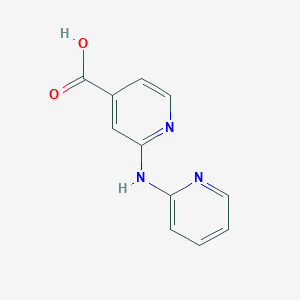
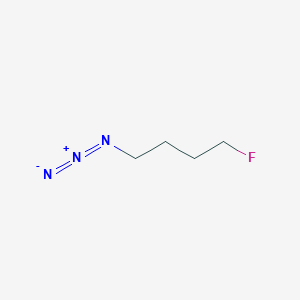
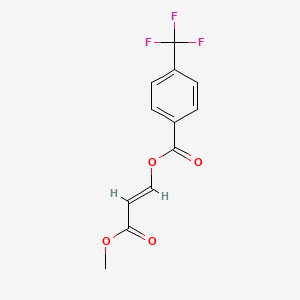
![1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2812533.png)
![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)
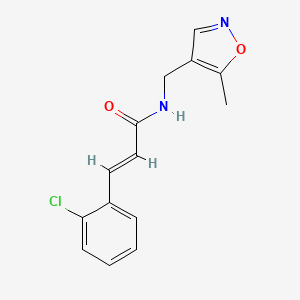
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2812538.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2812539.png)
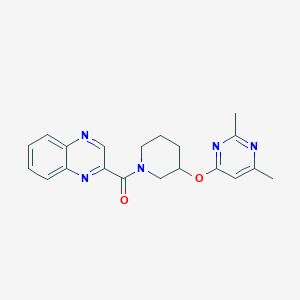


![Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2812546.png)
